molecular formula C14H16FNO B1324219 8-(2-Fluorophenyl)-8-oxooctanenitrile CAS No. 898767-42-5

8-(2-Fluorophenyl)-8-oxooctanenitrile

Cat. No. B1324219
M. Wt: 233.28 g/mol
InChI Key: XOPFSSDKOGNBEW-UHFFFAOYSA-N
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Description

The compound “8-(2-Fluorophenyl)-8-oxooctanenitrile” is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached. It also has an octanenitrile group, which is an eight-carbon chain with a nitrile group (-C≡N) at the end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorophenyl group and the formation of the nitrile group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl group would likely contribute to the compound’s aromaticity, while the nitrile group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The fluorophenyl group might undergo reactions typical of aromatic compounds, while the nitrile group could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity, affecting properties like solubility and boiling point .

Scientific Research Applications

Enantioselective Sensing and Fluorosensing

  • Enantioselective Sensing of Chiral Carboxylic Acids : A fluorosensor derived from 1,8-diacridylnaphthalene was prepared for enantioselective sensing of various chiral carboxylic acids, demonstrating its utility in fluorescence-based detection (Mei & Wolf, 2004).

Photophysical Properties and Fluorescence Studies

  • Photophysical Properties and Fluorescence Enhancement : Studies on 8-Hydroxyquinoline and its derivatives, including fluorogenic ligands, have shown significant application in the detection, separation, and analysis of metal ions, especially when chelated with aluminum for organic light-emitting diodes (Park et al., 2016).

Fluorometric Probes and Sensing Applications

  • Multi-Probe Coupled Assay for Mercury Detection : The synthesis of fluorometric probes like AYF and DPF1 for mercury detection indicates the role of fluorinated compounds in designing sensitive and specific assays for environmental monitoring (Mubarok et al., 2016).

Crystal Structure and Molecular Docking Studies

  • Structure and Molecular Interactions Analysis : Research on derivatives like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile reveals their crystal structure and potential as enzyme inhibitors, showcasing the structural complexity and bioactive potential of fluorophenyl compounds (Venkateshan et al., 2019).

Soil Biodegradation Studies

  • Biotransformation in Soil : A study on the biodegradation of 8:2 fluorotelomer stearate monoester in soil, leading to the production of various degradation products, including perfluorooctanoic acid, demonstrates the environmental impact and degradation pathways of fluorotelomer-based substances (Dasu et al., 2012).

Synthesis of Novel Derivatives

  • Synthesis of Ketamine Derivatives : The development of fluoroketamine, a derivative of ketamine, emphasizes the synthetic versatility of fluorophenyl compounds in creating novel pharmaceutical agents (Moghimi et al., 2014).

Antioxidant Activity Studies

  • Antioxidant Activity of Thiazolidin-4-one Derivatives : Research involving the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives and their evaluation as antioxidants underlines the potential biomedical applications of fluorophenyl compounds (El Nezhawy et al., 2009).

Analytical Characterizations of Research Chemicals

  • Characterization of Research Chemical Isomers : Studies on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers highlight the analytical challenges and significance of fluorophenyl compounds in research and clinical settings (Dybek et al., 2019).

Safety And Hazards

As with any chemical compound, handling “8-(2-Fluorophenyl)-8-oxooctanenitrile” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

8-(2-fluorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPFSSDKOGNBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642224
Record name 8-(2-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluorophenyl)-8-oxooctanenitrile

CAS RN

898767-42-5
Record name 2-Fluoro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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